molecular formula C17H18ClN5O2 B2895780 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide CAS No. 900008-67-5

4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide

Cat. No.: B2895780
CAS No.: 900008-67-5
M. Wt: 359.81
InChI Key: CPYFZXBHWSQRDW-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines This compound is notable for its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core, a 3,4-dimethylphenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, a common route involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization to yield the pyrazolo[3,4-d]pyrimidine core.

  • Amidation: : The final step involves the reaction of the chlorinated pyrazolo[3,4-d]pyrimidine with butanamide under suitable conditions, often in the presence of a base like triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazolo[3,4-d]pyrimidine core or the butanamide moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: New derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Oxidized forms of the pyrazolo[3,4-d]pyrimidine core.

    Reduction: Reduced forms of the compound, potentially affecting the carbonyl groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure and potential biological activity.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to mimic purine bases, allowing the compound to inhibit enzymes like kinases or bind to nucleotide receptors. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide: Similar structure but with a propionamide group.

Uniqueness

The uniqueness of 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide lies in its specific substitution pattern and the presence of the butanamide group, which can influence its biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-11-5-6-13(8-12(11)2)23-16-14(9-20-23)17(25)22(10-19-16)21-15(24)4-3-7-18/h5-6,8-10H,3-4,7H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYFZXBHWSQRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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